Cas no 22182-98-5 ((2,5-dimethylphenyl)methanethiol)

(2,5-Dimethylphenyl)methanethiol is a sulfur-containing aromatic compound characterized by a thiol functional group attached to a benzene ring substituted with two methyl groups at the 2 and 5 positions. This structure imparts reactivity typical of thiols, making it useful in organic synthesis, particularly in the formation of thioethers or as a ligand in metal coordination chemistry. The presence of methyl groups enhances steric and electronic effects, influencing its binding properties and stability. Its distinct odor, common to thiols, may require careful handling. The compound is valued in research and specialty chemical applications where tailored aromatic thiol derivatives are needed. Proper storage under inert conditions is recommended to prevent oxidation.
(2,5-dimethylphenyl)methanethiol structure
22182-98-5 structure
Product name:(2,5-dimethylphenyl)methanethiol
CAS No:22182-98-5
MF:C9H12S
MW:152.25658
MDL:MFCD09807604
CID:1408113
PubChem ID:13178736

(2,5-dimethylphenyl)methanethiol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanethiol, 2,5-dimethyl-
    • 2,5-dimethylbenzenemethanethiol
    • 22182-98-5
    • EN300-70792
    • AKOS000169242
    • (2,5-dimethylphenyl)methanethiol
    • VGARSXYWKORGCJ-UHFFFAOYSA-N
    • CS-0258668
    • SCHEMBL5352730
    • 2,5-dimethylbenzylmercaptan
    • MDL: MFCD09807604
    • Inchi: InChI=1S/C9H12S/c1-7-3-4-8(2)9(5-7)6-10/h3-5,10H,6H2,1-2H3
    • InChI Key: VGARSXYWKORGCJ-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1)C)CS

Computed Properties

  • Exact Mass: 152.06606
  • Monoisotopic Mass: 152.06597156g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 101
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 1Ų
  • XLogP3: 2.7

Experimental Properties

  • PSA: 0

(2,5-dimethylphenyl)methanethiol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-70792-5.0g
(2,5-dimethylphenyl)methanethiol
22182-98-5 95%
5.0g
$908.0 2023-02-12
Enamine
EN300-70792-1.0g
(2,5-dimethylphenyl)methanethiol
22182-98-5 95%
1.0g
$314.0 2023-02-12
Enamine
EN300-70792-0.05g
(2,5-dimethylphenyl)methanethiol
22182-98-5 95%
0.05g
$64.0 2023-02-12
Enamine
EN300-70792-0.25g
(2,5-dimethylphenyl)methanethiol
22182-98-5 95%
0.25g
$116.0 2023-02-12
abcr
AB558053-1g
(2,5-Dimethylphenyl)methanethiol; .
22182-98-5
1g
€509.00 2025-02-21
Ambeed
A1124344-1g
(2,5-Dimethylphenyl)methanethiol
22182-98-5 95%
1g
$255.0 2024-04-21
1PlusChem
1P01ABP9-10g
(2,5-dimethylphenyl)methanethiol
22182-98-5 95%
10g
$1726.00 2023-12-18
1PlusChem
1P01ABP9-250mg
(2,5-dimethylphenyl)methanethiol
22182-98-5 95%
250mg
$200.00 2023-12-18
1PlusChem
1P01ABP9-500mg
(2,5-dimethylphenyl)methanethiol
22182-98-5 95%
500mg
$322.00 2023-12-18
A2B Chem LLC
AV60541-500mg
(2,5-dimethylphenyl)methanethiol
22182-98-5 95%
500mg
$457.00 2024-04-20

(2,5-dimethylphenyl)methanethiol Related Literature

Additional information on (2,5-dimethylphenyl)methanethiol

Introduction to (2,5-Dimethylphenyl)Methanethiol (CAS No. 22182-98-5)

Chemical Overview: (2,5-Dimethylphenyl)methanethiol, with the CAS registry number 22182-98-5, is a sulfur-containing organic compound that has garnered attention in various scientific and industrial applications. This compound belongs to the class of thioethers and is characterized by its unique structure, which includes a methyl group attached to a phenyl ring with two methyl substituents at the 2 and 5 positions. The presence of sulfur in its molecular framework imparts distinct chemical properties, making it a subject of interest in both academic research and commercial sectors.

Structural Insights: The molecular structure of (2,5-dimethylphenyl)methanethiol can be described as follows: a benzene ring with two methyl groups at the 2 and 5 positions, connected to a central carbon atom that is bonded to a sulfur atom. This arrangement not only influences its physical properties but also plays a crucial role in its chemical reactivity. Recent studies have explored the stereochemical implications of this structure, particularly in relation to its potential applications in drug design and material science.

Synthesis and Properties: The synthesis of (2,5-dimethylphenyl)methanethiol involves several methodologies, including the reaction of thiourea derivatives with appropriate alkylating agents. Researchers have recently optimized these synthesis pathways to enhance yield and purity, which are critical for industrial-scale production. The compound exhibits a melting point of approximately -40°C and a boiling point around 100°C under standard conditions. Its solubility in organic solvents such as dichloromethane and diethyl ether makes it suitable for various chemical reactions.

Applications in Industry: (2,5-Dimethylphenyl)methanethiol finds application in several industries, including pharmaceuticals, agrochemicals, and specialty chemicals. In the pharmaceutical sector, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic benefits. For instance, recent studies have highlighted its role in the development of anti-inflammatory agents and antioxidants. In the agrochemical industry, it is used as a precursor for fungicides and herbicides due to its ability to modulate plant responses to environmental stressors.

Environmental Impact: As industries increasingly prioritize sustainability, understanding the environmental fate of (2,5-dimethylphenyl)methanethiol has become essential. Research indicates that this compound undergoes rapid biodegradation under aerobic conditions, reducing its persistence in aquatic environments. However, further studies are required to assess its long-term impact on soil ecosystems and microbial communities.

Safety Considerations: Handling (2,5-dimethylphenyl)methanethiol requires adherence to standard safety protocols due to its volatility and potential for irritation upon prolonged exposure. Occupational safety guidelines recommend using protective equipment such as gloves and goggles when working with this compound. Additionally, proper ventilation systems should be in place to minimize inhalation risks.

Future Prospects: The continued exploration of (2,5-dimethylphenyl)methanethiol is expected to unlock new opportunities across diverse fields. Ongoing research focuses on leveraging its unique chemical properties for advanced materials development, such as sulfur-based polymers with enhanced thermal stability. Furthermore, its role as a building block in medicinal chemistry is anticipated to grow as researchers seek novel therapeutic agents with improved efficacy and reduced side effects.

In conclusion, (2,5-dimethylphenyl)methanethiol (CAS No. 22182-98-5) stands out as a versatile compound with significant potential across multiple domains. Its chemical properties, coupled with ongoing advancements in synthesis and application techniques, position it as a key player in future scientific innovations.

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